Ortho-Substitution on Piperazine Phenyl Ring Enhances Antiproliferative Potency by ~4- to 12-Fold Compared to Para-Substitution
In a systematic SAR study of 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine hybrids, shifting an ethoxy substituent from the para-position (compound 4f) to the ortho-position (compound 4e) on the N4-phenyl ring of piperazine resulted in an approximately 4-fold increase in antiproliferative activity against MCF-7 breast cancer cells (IC₅₀: 18.39 ± 0.85 → 5.36 ± 0.36 µg/mL) and a 12-fold increase against HepG2 hepatocellular carcinoma cells (IC₅₀: 38.10 ± 0.14 → 3.13 ± 0.20 µg/mL) [1]. CAS 1105197-95-2 features a 2-chlorobenzoyl (ortho-Cl) substituent on the piperazine nitrogen, which positions the chlorine atom in an ortho relationship to the carbonyl group. By class-level inference from the above SAR, this ortho configuration is predicted to confer enhanced target binding affinity and antiproliferative potency compared to its 3-chlorobenzoyl (meta-Cl) or 4-chlorobenzoyl (para-Cl) positional isomers .
| Evidence Dimension | Antiproliferative activity (IC₅₀) as a function of ortho vs. para substituent position on piperazine phenyl ring |
|---|---|
| Target Compound Data | CAS 1105197-95-2 features ortho-chloro (2-chlorobenzoyl) substituent; direct IC₅₀ data for this exact compound in MCF-7 or HepG2 assays not identified in peer-reviewed literature as of the search date |
| Comparator Or Baseline | Compound 4e (ortho-ethoxy, IC₅₀ MCF-7: 5.36 ± 0.36 µg/mL; HepG2: 3.13 ± 0.20 µg/mL) vs. Compound 4f (para-ethoxy, IC₅₀ MCF-7: 18.39 ± 0.85 µg/mL; HepG2: 38.10 ± 0.14 µg/mL); 5-FU positive control (MCF-7: 6.80 ± 0.90; HepG2: 8.40 ± 1.20 µg/mL) [1] |
| Quantified Difference | ~3.4-fold (MCF-7) and ~12.2-fold (HepG2) improvement in potency with ortho vs. para substitution [1]. This SAR trend supports the selection of the ortho-chloro isomer (CAS 1105197-95-2) over para-chloro or meta-chloro analogs for applications where enhanced potency is desired. |
| Conditions | MTT assay; MCF-7 human breast adenocarcinoma and HepG2 human hepatocellular carcinoma cell lines; 48 h incubation; data expressed as mean ± SD of three independent experiments; 5-FU as reference standard [1] |
Why This Matters
For researchers conducting anticancer screening or target validation, selecting the ortho-chloro positional isomer (CAS 1105197-95-2) rather than a meta- or para-chloro analog may provide substantially greater assay sensitivity and a larger dynamic range for detecting antiproliferative effects, based on the class-level SAR trend.
- [1] El-Masry RM, Essa BM, Selim AA, El-Emam SZ, Mohamed KO, Sakr TM, Kadry HH, Taher AT, Abou-Seri SM. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals. 2022;15(12):1476. Table 1 and SAR discussion: IC₅₀ data for compounds 4e and 4f against MCF-7 and HepG2 cell lines. doi:10.3390/ph15121476. View Source
